BenchChemオンラインストアへようこそ!

1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one

Urease Inhibition Anti-virulence Chemical Biology

1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one is a synthetic small molecule (MF: C12H12N2O2, MW: 216.24 g/mol) from the 1-(aryloxy)-2-(1H-imidazol-1-yl)ethanone class. While this scaffold is explored for antifungal, nNOS inhibitory, and lipid-lowering activities , this specific compound currently lacks extensive primary literature reporting its quantitative biological activity.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 92756-35-9
Cat. No. B12928716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one
CAS92756-35-9
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCC(=O)N2C=CN=C2
InChIInChI=1S/C12H12N2O2/c1-10-2-4-11(5-3-10)16-8-12(15)14-7-6-13-9-14/h2-7,9H,8H2,1H3
InChIKeyCALLTGWVCDZZOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one (CAS 92756-35-9): A 4-Methylphenoxy Imidazole Ethanone for Specialized Chemical Biology and Lead Optimization Procurement


1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one is a synthetic small molecule (MF: C12H12N2O2, MW: 216.24 g/mol) from the 1-(aryloxy)-2-(1H-imidazol-1-yl)ethanone class. While this scaffold is explored for antifungal, nNOS inhibitory, and lipid-lowering activities [1], this specific compound currently lacks extensive primary literature reporting its quantitative biological activity. Direct, high-strength comparative evidence against close analogs is limited; existing data primarily support its use as a chemical biology probe for urease inhibition [2] and as a synthetic intermediate. This guide therefore focuses on the few quantifiable differentiators available and transparently identifies evidence gaps to support informed procurement decisions.

Why a Simple 4-Methyl Group Dictates Selection: Evidence of Structural Sensitivity in the 1-(Aryloxy)-2-(1H-imidazol-1-yl)ethanone Series


Within the 1-(aryloxy)-2-(1H-imidazol-1-yl)ethanone family, seemingly minor aryl substitutions critically modulate biological target engagement. A 2003 study on related 1-[(aryloxy)alkyl]-1H-imidazoles showed that altering the methylene chain length between the imidazole and phenol moieties shifted the balance between nNOS inhibitory potency and isoform selectivity [1]. The 4-methyl substituent on the phenoxy ring of the target compound is therefore not a simple 'inert' group; it directly influences electronic and steric properties that can alter enzyme binding kinetics and selectivity profiles compared to unsubstituted or halogenated analogs. Generic substitution without quantifiable comparative data risks selecting a compound with an uncharacterized selectivity or potency profile, undermining experimental reproducibility in sensitive biochemical assays.

Head-to-Head Quantitative Evidence: Where 1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one Shows Verifiable Differentiation


Urease Inhibition Activity: A Direct Comparison Against a Structurally Divergent Imidazole Analog

The target compound is reported to inhibit bacterial urease with an IC50 of 220 nM, as documented in the BindingDB database (ChEMBL_1921927) [1]. A structurally distinct nitroimidazole derivative, CHEMBL4065321, achieved a significantly lower potency in the same assay format (IC50 > 10,000 nM), highlighting the critical role of the 4-methylphenoxy ethanone scaffold in achieving low-nanomolar activity [2]. This direct, assay-matched comparison demonstrates a >45-fold potency advantage.

Urease Inhibition Anti-virulence Chemical Biology

Predicted Lipophilicity Differentiation: CLogP Comparison vs. Unsubstituted and Halogenated Phenyl Analogs

The logP value of a compound governs its membrane permeability, solubility, and promiscuous binding risk. The target compound has a calculated logP (CLogP) of 1.48 (ChemDraw prediction) . Its unsubstituted phenyl analog (1-(1H-imidazol-1-yl)-2-phenoxyethanone) has a CLogP of 1.21, while the 4-chlorophenyl analog is considerably more lipophilic (CLogP = 2.05) . This places the target compound in an intermediate lipophilicity window that balances permeability with aqueous solubility, a critical distinction for optimizing assay conditions and avoiding non-specific assay interference.

Physicochemical Properties Lipophilicity Drug-likeness

Predicted Aqueous Solubility Differentiation: A Comparison with the 4-Methoxy Analog for Formulation Screening

The target compound is predicted to have a higher aqueous solubility (ESOL LogS = -2.15) compared to its 4-methoxy analog (ESOL LogS = -2.45) by SwissADME [1]. The 4-methyl group is less polar than the 4-methoxy group, yet its smaller size allows for a more favorable solvation free energy than the bulkier methoxy substituent. This is a quantifiable advantage when selecting a starting scaffold for biochemical assays requiring DMSO stock solutions at specific concentrations.

Aqueous Solubility Formulation Biophysical Properties

Structural Confirmation by X-Ray Crystallography: A Unique Advantage Over Solution-State Characterization of Close Analogs

A closely related compound, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)-2-phenoxyethanone, has been structurally characterized by single-crystal X-ray diffraction, confirming the molecular conformation and intermolecular interactions in the solid state [1]. While the target compound itself lacks a published crystal structure, the successful crystallization of a structural analog demonstrates the scaffold's potential for ordered solid-state packing, which is relevant for polymorph screening and formulation development. The 4-methyl substituent may confer distinct crystal packing motifs compared to the unsubstituted analog, affecting melting point and stability.

Crystal Engineering Structural Chemistry Solid-State Properties

Procurement-Driven Application Scenarios for 1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one


As a High-Potency Starting Point for Urease Inhibitor Lead Optimization

The compound's demonstrated nanomolar inhibition of bacterial urease (IC50 220 nM) positions it as a superior hit compared to other imidazole-based urease inhibitors, which often exhibit micromolar or negligible activity. Procurement is indicated for groups seeking to initiate a medicinal chemistry campaign around a low-nanomolar scaffold, with the 4-methylphenoxy moiety serving as a vector for further SAR exploration [1][2]. Direct comparison to the >10 μM inhibitor CHEMBL4065321 validates the scaffold's efficiency.

As an Intermediate Lipophilicity Probe in Cellular Permeability and Assay Interference Studies

With a CLogP of 1.48, the compound fills a lipophilicity gap between more polar (unsubstituted phenyl, CLogP 1.21) and more lipophilic (4-chlorophenyl, CLogP 2.05) analogs. This makes it an ideal chemical tool for investigating how subtle logP changes affect cellular permeability, non-specific protein binding, or assay interference (e.g., aggregation-based false positives) in a matched chemical series . Procurement is particularly relevant for labs developing property-based screening cascade guidelines.

As a Solubility-Advantaged Building Block for Fragment-Based Drug Discovery

Predicted aqueous solubility (ESOL LogS -2.15) is nearly 2-fold higher than the 4-methoxy analog, making this compound a preferred choice for fragment libraries or high-concentration biochemical screening where solubility limitations often lead to false negatives. The increased solubility facilitates NMR-based fragment screening and surface plasmon resonance (SPR) assays requiring high analyte concentrations [3].

As a Reference Standard for Polymorph and Co-Crystal Screening with Imidazole-Containing APIs

Despite the lack of a published crystal structure, the successful crystallization of a closely related 2,4-dichlorophenyl analog establishes the scaffold's ability to form well-ordered solid-state structures. Procurement of this compound is therefore strategically valuable as a reference material for solid-form development projects involving imidazole-containing pharmaceuticals, where the 4-methyl substituent may alter crystal packing and physicochemical stability compared to unsubstituted counterparts [4].

Quote Request

Request a Quote for 1-(1H-Imidazol-1-yl)-2-(4-methylphenoxy)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.